

# Application Note: Quantitative Analysis of Envonalkib and its Metabolites using Mass Spectrometry

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## Compound of Interest

Compound Name: *Envonalkib*

Cat. No.: *B10827855*

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## Abstract

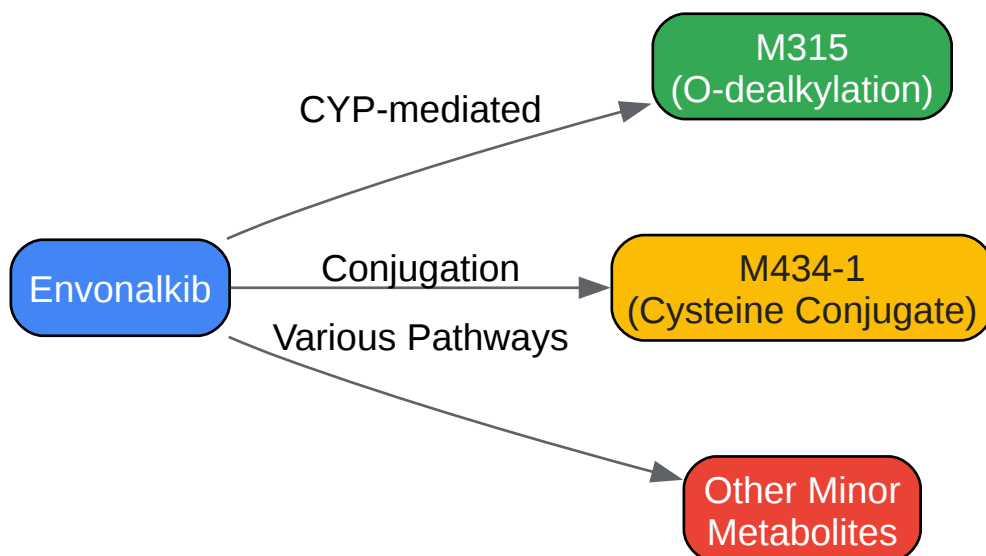
**Envonalkib** is a potent anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor that undergoes extensive metabolism in the body.[1][2][3] Accurate quantification of **Envonalkib** and its metabolites is crucial for pharmacokinetic studies, drug safety evaluation, and therapeutic drug monitoring. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of **Envonalkib** and its major metabolites in biological matrices.

## Introduction

**Envonalkib** is an effective treatment for ALK-positive non-small cell lung cancer.[2][4] Understanding its metabolic fate is essential for optimizing dosing regimens and managing potential drug-drug interactions. Studies have shown that **Envonalkib** is extensively metabolized, with 15 metabolites identified in plasma, urine, and feces.[1][2][3] The major circulating components in plasma are unchanged **Envonalkib** and its O-dealkylation metabolite, M315.[1][2] In urine, M315 is the primary metabolite, while a cysteine conjugate, M434-1, is the most abundant in feces.[1][2] This document provides a detailed protocol for the quantitative analysis of these key analytes using LC-MS/MS.

## Metabolic Pathway of Envonalkib

**Envonalkib** undergoes several biotransformation reactions, including O-dealkylation and conjugation. The proposed metabolic pathway highlights the formation of the major metabolites observed in circulation and excreta.



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Caption: Proposed metabolic pathway of **Envonalkib**.

## Quantitative Data Summary

The following tables summarize the relative abundance of **Envonalkib** and its major metabolites in different biological matrices based on a human mass balance study.<sup>[1][2][3]</sup>

Table 1: Relative Abundance of **Envonalkib** and Metabolites in Plasma

Analyte	% of Total Radioactivity in Plasma
Envonalkib	20.37%
Metabolite M315	33.33%

Table 2: Major Metabolites in Excreta

Matrix	Major Metabolite	% of Administered Dose
Urine	M315	7.98%
Feces	M434-1	16.01%

## Experimental Protocols

This section provides a detailed protocol for the quantification of **Envonalkib** and its metabolites in human plasma.

## Materials and Reagents

- **Envonalkib**, M315, and M434-1 reference standards
- Stable isotope-labeled internal standard (SIL-IS) for **Envonalkib**
- LC-MS grade acetonitrile, methanol, and water
- Formic acid and ammonium formate
- Human plasma (with anticoagulant)

## Instrumentation

- High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

## Sample Preparation: Protein Precipitation

- Thaw plasma samples at room temperature.
- To 100 µL of plasma, add 10 µL of the SIL-IS working solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase starting composition.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Method

### Liquid Chromatography Conditions:

- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
- Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
  - 0-0.5 min: 10% B
  - 0.5-2.5 min: 10-90% B
  - 2.5-3.0 min: 90% B
  - 3.0-3.1 min: 90-10% B
  - 3.1-5.0 min: 10% B
- Injection Volume: 5 µL
- Column Temperature: 40°C

### Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 350°C
- Capillary Voltage: 4000 V
- MRM Transitions: (Precursor Ion > Product Ion)
  - **Envonalkib**: To be determined experimentally
  - M315: To be determined experimentally
  - M434-1: To be determined experimentally
  - **Envonalkib-SIL-IS**: To be determined experimentally

Table 3: Representative MRM Transitions (Hypothetical)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Envonalkib	[M+H] <sup>+</sup>	Fragment 1	25
M315	[M+H] <sup>+</sup>	Fragment 2	30
M434-1	[M+H] <sup>+</sup>	Fragment 3	28
Envonalkib-SIL-IS	[M+H] <sup>+</sup>	Fragment 4	25

Note: The exact m/z values and collision energies need to be optimized for the specific instrument and compounds.

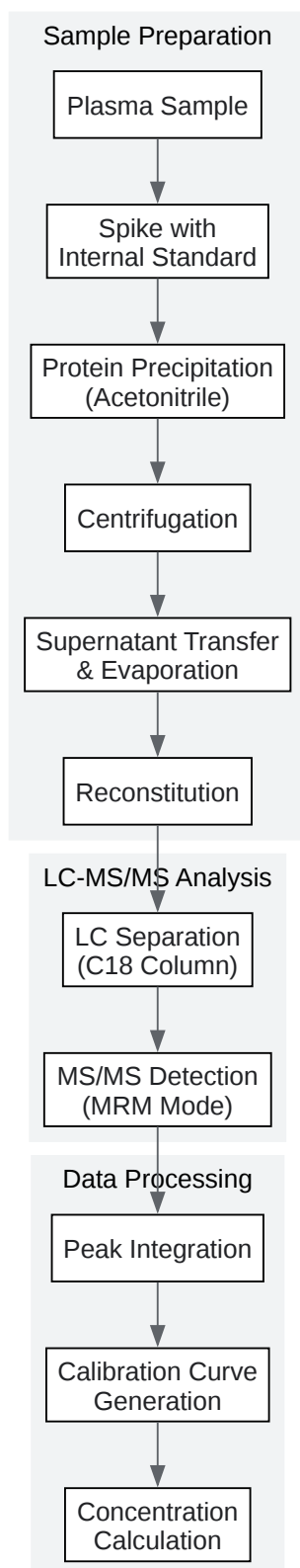
## Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

- **Selectivity and Specificity:** Absence of interfering peaks at the retention times of the analytes and IS in blank matrix.
- **Linearity:** A calibration curve should be constructed over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient ( $r^2$ ) > 0.99.
- **Precision and Accuracy:** Intra- and inter-day precision (%CV) should be <15% and accuracy (%RE) should be within  $\pm 15\%$ .
- **Matrix Effect:** Assessed by comparing the response of an analyte in post-extraction spiked blank matrix to the response in a neat solution.
- **Recovery:** The efficiency of the extraction procedure.
- **Stability:** Stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

## Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of **Envonalkib** and its metabolites.



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Caption: Workflow for LC-MS/MS quantification.

## Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of **Envonalkib** and its major metabolites in biological matrices. This methodology is suitable for supporting pharmacokinetic and metabolic studies in drug development and for therapeutic drug monitoring in a clinical setting. The provided protocol and workflows can be adapted and optimized for specific laboratory instrumentation and study requirements.

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